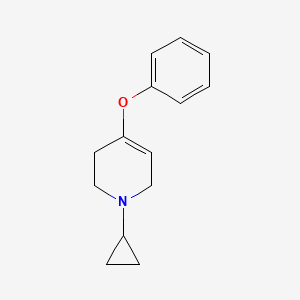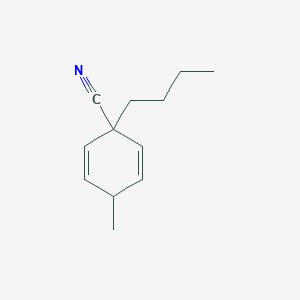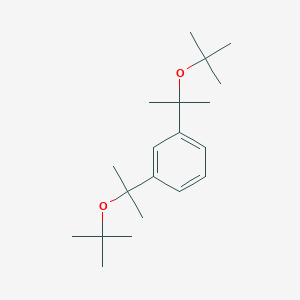
4,4'-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propene-1,3-diyl group flanked by two benzoic acid moieties. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malonic acid in the presence of a base, followed by oxidation to introduce the oxopropene group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropene group to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the benzene rings .
Wissenschaftliche Forschungsanwendungen
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Wirkmechanismus
The mechanism by which 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic sites. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to modulate biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(3,4-Dioxocyclobut-1-ene-1,2-diyl)dibenzoic acid: This compound has a similar structure but includes a cyclobutene ring instead of a propene group.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: This compound features a tetrazine ring, offering different chemical properties and reactivity.
Uniqueness
Its ability to undergo various chemical transformations and its utility in diverse fields of research highlight its importance .
Eigenschaften
CAS-Nummer |
142288-79-7 |
|---|---|
Molekularformel |
C17H12O5 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
4-[3-(4-carboxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H12O5/c18-15(12-6-8-14(9-7-12)17(21)22)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
PAWKZKUDBMLIJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



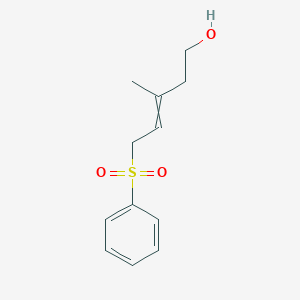
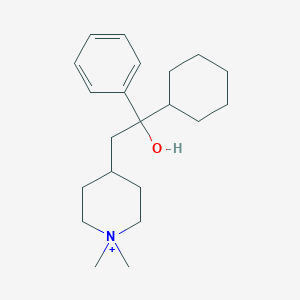
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
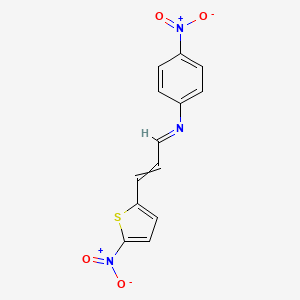
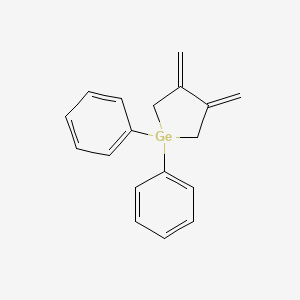
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
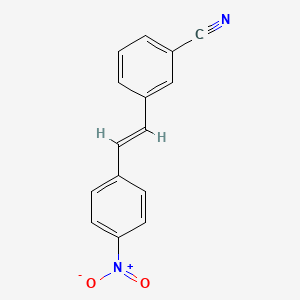
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
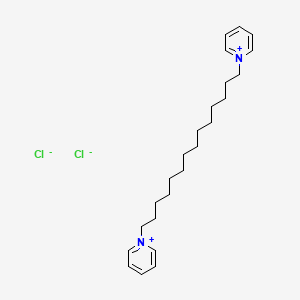
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
